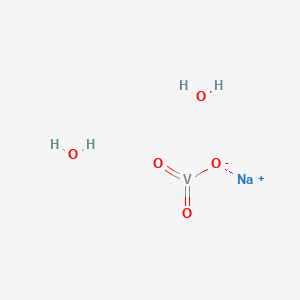
Sodium metavanadate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium metavanadate dihydrate is an inorganic compound with the chemical formula NaVO₃·2H₂O. It is a yellow, water-soluble salt that serves as a precursor to various vanadium compounds. This compound is commonly used in scientific research and industrial applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium metavanadate dihydrate can be synthesized through the reaction of ammonium metavanadate with sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. The reaction mixture is subjected to microwave heating and vacuum pumping to facilitate deamination. The resulting solution is then stirred and evaporated to crystallize this compound .
Industrial Production Methods: In industrial settings, this compound is produced by adding ammonium metavanadate to a solution of sodium carbonate or sodium hydroxide. The mixture is heated and subjected to vacuum conditions to remove ammonia. The solution is then cooled to precipitate this compound crystals, which are subsequently dried and dehydrated at temperatures between 150-200°C .
Chemical Reactions Analysis
Types of Reactions: Sodium metavanadate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a common precursor to other vanadates and can convert to sodium decavanadate at low pH .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with various metal salts to form different vanadate compounds.
Major Products:
Oxidation: Sodium decavanadate
Reduction: Vanadium dioxide
Substitution: Various metal vanadates
Scientific Research Applications
Sodium metavanadate dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium metavanadate dihydrate involves its interaction with various molecular targets and pathways:
Protein Tyrosine Phosphatases Inhibition: this compound inhibits protein tyrosine phosphatases, leading to increased phosphorylation of proteins involved in insulin signaling pathways.
Glucose Metabolism: It enhances glucose uptake and utilization by increasing nonoxidative glucose disposal, which is beneficial in managing diabetes mellitus.
Comparison with Similar Compounds
Sodium Orthovanadate: Another vanadium compound with similar applications but different chemical properties.
Ammonium Metavanadate: Used in similar applications but has different solubility and reactivity properties.
Uniqueness: Sodium metavanadate dihydrate is unique due to its specific hydration state, which influences its solubility and reactivity. It is also a versatile precursor for synthesizing various vanadium compounds, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
sodium;oxido(dioxo)vanadium;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.2H2O.3O.V/h;2*1H2;;;;/q+1;;;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLBBMMTGZHQJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][V](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NaO5V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

